![molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-metil-1-piperazinil)metil]anilina CAS No. 1153197-28-4](/img/structure/B1386261.png)
4-Fluoro-2-[(4-metil-1-piperazinil)metil]anilina
Descripción general
Descripción
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a chemical compound with the molecular formula C12H18FN3 . It is used as an intermediate in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring is substituted with an amino group and a fluoro group .Chemical Reactions Analysis
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is used in the preparation of aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .Mecanismo De Acción
Target of Action
It is known to be used as an intermediate in the synthesis of aminopyridopyrimidinones , which are tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, playing significant roles in the regulation of cell division, growth, and death .
Mode of Action
In the context of its use in the synthesis of aminopyridopyrimidinones, it likely contributes to the formation of these compounds, which inhibit tyrosine kinases . These inhibitors work by blocking the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to proteins and thus disrupting cellular signaling pathways .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The compounds it helps synthesize, such as aminopyridopyrimidinones, have been used as tyrosine kinase inhibitors and anticancer agents . These compounds can disrupt cellular signaling pathways, potentially leading to the inhibition of cell growth and proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive compound that is readily available and easy to handle. In addition, it is a versatile compound with a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a hazardous compound and should be handled with care. In addition, it is a volatile compound and may degrade rapidly in the presence of light or heat.
Direcciones Futuras
There are several potential future directions for research involving 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline. One area of interest is the development of new methods for the synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline and its derivatives. Another area of interest is the exploration of its mechanism of action and the elucidation of its biochemical and physiological effects. In addition, research into the development of new applications for 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, such as its use as a drug molecule or as a ligand in coordination chemistry, is of interest. Finally, further research into the safety and toxicity of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is needed in order to ensure its safe use in laboratory experiments and other applications.
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha informado que los derivados del indol, que incluyen la estructura central de 4-Fluoro-2-[(4-metil-1-piperazinil)metil]anilina, poseen propiedades antivirales significativas. Por ejemplo, ciertos compuestos basados en indol han mostrado actividad inhibitoria contra la influenza A y otros virus . Esto sugiere que nuestro compuesto de interés podría modificarse potencialmente para mejorar sus capacidades antivirales.
Propiedades antiinflamatorias
Se sabe que el núcleo de indol está presente en muchas moléculas de fármacos sintéticos que exhiben efectos antiinflamatorios. Por extensión, la this compound podría explorarse para su posible uso en el tratamiento de afecciones inflamatorias .
Aplicaciones anticancerígenas
Se ha encontrado que los compuestos con un andamiaje de indol se unen con alta afinidad a múltiples receptores, lo cual es beneficioso en el desarrollo de agentes anticancerígenos. La investigación sobre la modificación de la this compound podría conducir a nuevas opciones terapéuticas para el tratamiento del cáncer .
Efectos antimicrobianos
Los derivados del indol también son conocidos por su actividad antimicrobiana. Esto abre la posibilidad de que la this compound se utilice en el desarrollo de nuevos fármacos antimicrobianos que podrían combatir una variedad de infecciones bacterianas .
Potencial antidiabético
La actividad biológica de los derivados del indol se extiende a los efectos antidiabéticos. Por lo tanto, existe un potencial para que la this compound se utilice en la síntesis de fármacos destinados a controlar la diabetes .
Actividad antimalárica
Los compuestos basados en indol se han utilizado en el tratamiento de la malaria. Las características estructurales de la this compound podrían optimizarse para mejorar su eficacia como agente antimalárico .
Actividad anticolinesterasa
Los derivados del indol han mostrado promesa en la actividad anticolinesterasa, que es crucial en el tratamiento de enfermedades como el Alzheimer. La investigación sobre las aplicaciones de la this compound podría contribuir al desarrollo de tratamientos para trastornos neurodegenerativos .
Propiedades antioxidantes
La capacidad antioxidante de los derivados del indol es notable. La síntesis de compuestos a partir de this compound podría conducir al desarrollo de antioxidantes que ayudan a proteger las células del estrés oxidativo .
Propiedades
IUPAC Name |
4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYNKPRVIIMGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



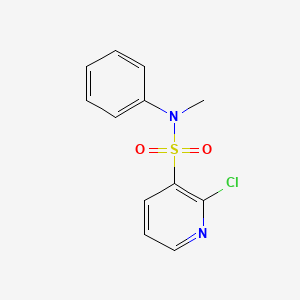
![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)
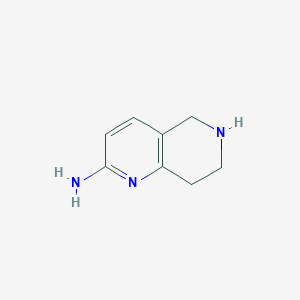
![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)
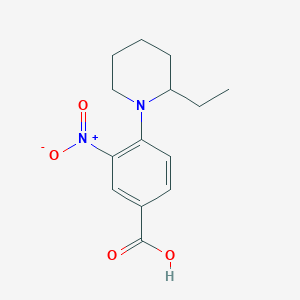

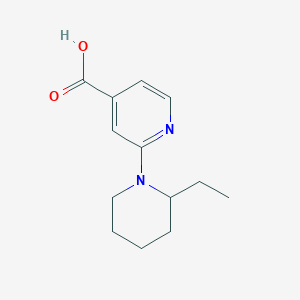
![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)
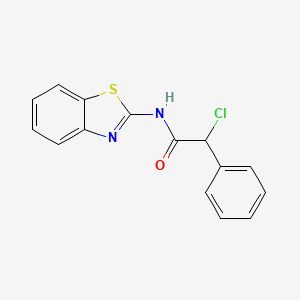
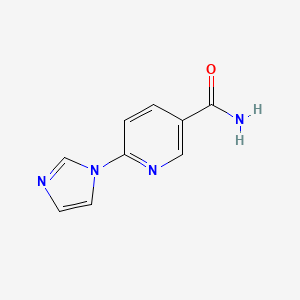
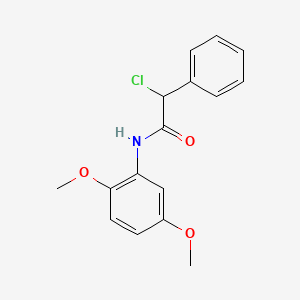
![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)
![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)
